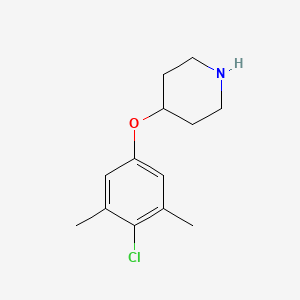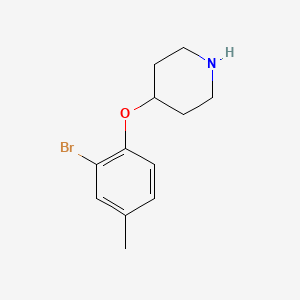
4-(2-Bromo-4-methylphenoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-4-methylphenoxy)piperidine, also known as BAMPP, is an organic compound that has become an important area of focus in scientific research . It has a molecular weight of 270.18 .
Synthesis Analysis
The synthesis of piperidine derivatives, including 4-(2-Bromo-4-methylphenoxy)piperidine, is a significant area of research . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of 4-(2-Bromo-4-methylphenoxy)piperidine is C12H16BrNO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives, including 4-(2-Bromo-4-methylphenoxy)piperidine, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Halogenated Piperidines as Radiolabeled Probes
- Radiolabeled Probes for σ Receptors : Halogenated 4-(phenoxymethyl)piperidines, including variants with a structure similar to 4-(2-Bromo-4-methylphenoxy)piperidine, have been synthesized as potential σ receptor ligands. These compounds, particularly 1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, show promise for in vivo tomographic studies of σ receptors, indicating high uptake and good retention in organs known to possess these receptors (Waterhouse et al., 1997).
Synthesis and Application in Drug Development
- Synthesis of Disubstituted Piperidines : The synthesis of 4,4 disubstituted piperidines, which are of interest in various pharmacological applications such as neuroleptics and analgesics, can be achieved using reagents like 2-bromo-N-(2-bromoethyl)-N-carbethoxyethanamine (Huybrechts & Hoornaert, 1981).
Materials Science and Polymer Chemistry
- Styrene Copolymerization : Phenoxy ring-substituted phenylcyanoacrylates, including variants similar to 4-(2-Bromo-4-methylphenoxy)piperidine, have been prepared and copolymerized with styrene. These compounds could have applications in developing novel materials (Whelpley et al., 2022).
Biomedical and Pharmaceutical Research
- Enzyme Inhibition and Anticancer Activity : Piperidine derivatives have been explored for their inhibitory activity against enzymes and potential anticancer properties. For instance, azide-bridged polymeric Cu(II) complexes utilizing piperidine-based Schiff base ligands showed impressive DNA- and HSA-binding efficacy, leading to notable anticancer activity (Das et al., 2022).
Analytical Chemistry
- Enantiomeric Resolution : Piperidine derivatives, including those with bromo and nitro groups, have been subject to enantiomeric resolution studies, which are crucial in developing drugs with specific stereoisomer activities (Ali et al., 2016).
Future Directions
Piperidines are a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
4-(2-bromo-4-methylphenoxy)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9-2-3-12(11(13)8-9)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMILGKCGVTNOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNCC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-4-methylphenoxy)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

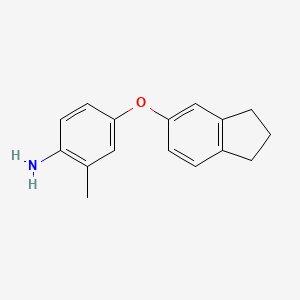

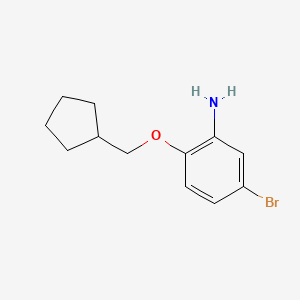
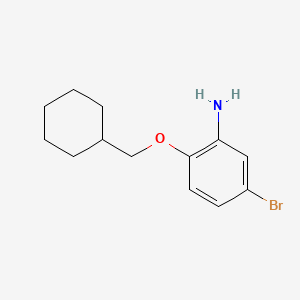
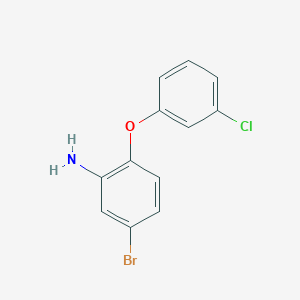
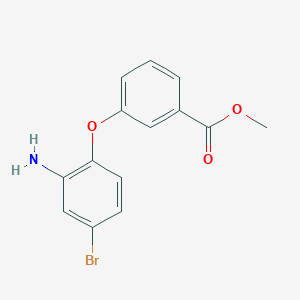
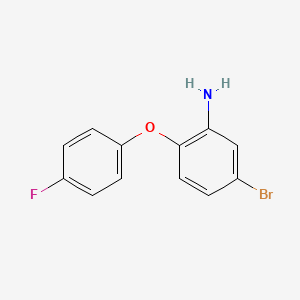
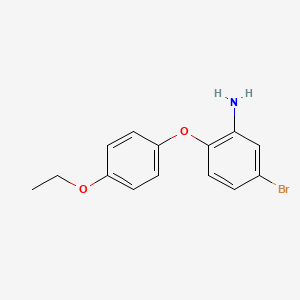
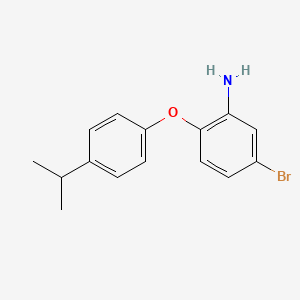

![4-[(2,5-Dichlorophenoxy)methyl]piperidine](/img/structure/B1328476.png)
![4-[(2,3,5-Trimethylphenoxy)methyl]piperidine](/img/structure/B1328479.png)
